1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-6-methyl-, 1,1-dimethylethyl ester
Description
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-6-methyl-, 1,1-dimethylethyl ester is a brominated pyrrolopyridine derivative characterized by a tert-butyl ester group at the 1-position, a bromine substituent at the 5-position, and a methyl group at the 6-position of the heterocyclic core. The tert-butyl ester moiety likely enhances solubility and stability, while the bromine and methyl groups may influence electronic properties and steric interactions .
Properties
Molecular Formula |
C13H15BrN2O2 |
|---|---|
Molecular Weight |
311.17 g/mol |
IUPAC Name |
tert-butyl 5-bromo-6-methylpyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H15BrN2O2/c1-8-10(14)7-9-5-6-16(11(9)15-8)12(17)18-13(2,3)4/h5-7H,1-4H3 |
InChI Key |
AFXGAYXSKDUYER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=CN(C2=N1)C(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
Preparation Methods
Bromination
Bromination is often one of the first steps in synthesizing this compound. The following method illustrates the bromination of a precursor compound:
Reagents : N-Bromosuccinimide (NBS) or bromine in an organic solvent (e.g., chloroform).
Procedure : The precursor is treated with NBS in carbon tetrachloride at reflux for several hours. The reaction mixture is then cooled and washed with water to isolate the brominated product.
Suzuki Coupling
Suzuki coupling is a widely used method for forming carbon-carbon bonds, particularly useful in synthesizing aryl-substituted pyrrolopyridines.
Reagents : Phenylboronic acid, palladium catalyst (e.g., [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)), and potassium carbonate.
Procedure : The brominated pyrrole derivative is coupled with phenylboronic acid under nitrogen atmosphere at elevated temperatures (80°C) in a solvent mixture of dioxane and water. The reaction typically proceeds for several hours before work-up.
The introduction of a tosyl group can enhance the reactivity of intermediates.
Reagents : Tosyl chloride and a base (e.g., sodium hydroxide).
Procedure : The intermediate is treated with tosyl chloride in the presence of sodium hydroxide in dichloromethane to form the tosylate derivative.
Esterification
The final step involves esterification to form the target compound.
Reagents : Alcohol (tert-butyl alcohol) and an acid catalyst.
Procedure : The carboxylic acid derivative is reacted with tert-butyl alcohol in the presence of an acid catalyst at elevated temperatures to yield the desired ester.
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| Bromination | Electrophilic Substitution | N-Bromosuccinimide or bromine | Reflux in carbon tetrachloride |
| Suzuki Coupling | Cross-Coupling | Phenylboronic acid, palladium catalyst | 80°C under nitrogen atmosphere |
| Tosylation | Electrophilic Substitution | Tosyl chloride, sodium hydroxide | Dichloromethane |
| Esterification | Condensation | Tert-butyl alcohol | Elevated temperature |
Recent studies have highlighted the biological significance of 1H-pyrrolo[2,3-b]pyridine derivatives:
Biological Activity : Compounds derived from this structure have shown promising activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
Pharmacological Potential : The unique structural features of these compounds suggest potential applications as therapeutic agents in oncology and other fields.
Chemical Reactions Analysis
Hydrolysis of the tert-Butyl Ester Group
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
Reaction :
Conditions :
-
Acidic : Hydrochloric acid (HCl) in aqueous solution.
-
Basic : Sodium hydroxide (NaOH) in aqueous solution.
Significance : This reaction is critical for converting the ester into its acidic form, which may enhance solubility or enable subsequent functionalization .
Substitution Reactions at the Bromine Position
The 5-bromo substituent is susceptible to nucleophilic substitution:
-
Nucleophilic aromatic substitution : Replaces bromine with nucleophiles (e.g., amines, azide, thiols).
Conditions : -
Reagents : Sodium azide (NaN₃), potassium cyanide (KCN), or aliphatic amines.
-
Solvents : Polar aprotic solvents like DMF or DMSO.
Example : Reaction with sodium azide yields a 5-azido derivative, which can undergo subsequent Staudinger or cycloaddition reactions .
Oxidation and Reduction of the Heterocyclic Core
The pyrrolo[2,3-b]pyridine ring can undergo redox transformations:
-
Oxidation : Converts the ring into oxidized derivatives using agents like potassium permanganate (KMnO₄).
-
Reduction : Reduces the ring using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions : -
Oxidation : Aqueous acidic or basic media.
-
Reduction : Anhydrous conditions with inert solvents (e.g., THF).
Impact : These reactions alter the electronic properties of the ring, affecting biological activity .
Electrophilic Aromatic Substitution
The aromatic nature of the pyrrolo[2,3-b]pyridine core enables electrophilic substitution:
Reaction Types :
-
Nitration : Introduction of nitro groups.
-
Alkylation : Friedel-Crafts alkylation (subject to steric hindrance).
Conditions : -
Reagents : Nitric acid (HNO₃), alkyl halides with AlCl₃ catalyst.
Notes : Reactivity depends on the electron-donating methyl group at position 6 and the electron-withdrawing ester group .
Methylation and Demethylation
The 6-methyl group can participate in reactions such as:
-
Oxidation : Conversion to a ketone or carboxylic acid (under strong oxidizing conditions).
-
Demethylation : Removal of the methyl group via dealkylation (e.g., using HBr or HI).
Conditions : -
Oxidation : KMnO₄ in acidic media.
-
Demethylation : High-temperature halogenation with catalytic acid.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural similarity to known pharmacophores allows it to interact with various biological targets.
- Anticancer Activity: Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant anticancer properties. For instance, studies have demonstrated that modifications at the 5-bromo position can enhance the activity against specific cancer cell lines by inhibiting key signaling pathways involved in tumor growth .
Synthesis of Bioactive Molecules
The compound serves as a crucial intermediate in the synthesis of various bioactive molecules. Its ability to undergo diverse chemical reactions makes it valuable in the development of new drugs.
- Cyclization Reactions: The compound can be utilized in cyclization reactions to produce quinolinones and phenanthridinones. For example, K2CO3-promoted cyclization of N-aryl-β-bromo-α-amino acids has been reported to yield high amounts of these compounds .
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| K2CO3 Cyclization | Aryl β-bromo α-amino acids | Up to 95% |
| Thermal Cyclization | Varies based on substrate | Up to 98% |
The biological activity of this compound has been evaluated against various targets, including kinases involved in cancer progression.
- Kinase Inhibition Studies: The compound has been tested for its ability to inhibit MEK kinases, which play a critical role in the MAPK signaling pathway often activated in cancers. In vitro studies have shown promising results with IC50 values indicating effective inhibition .
Case Study 1: Anticancer Screening
A study conducted on a series of pyrrolo[2,3-b]pyridine derivatives highlighted the anticancer potential of the 5-bromo-6-methyl derivative. The compound exhibited selective cytotoxicity against colorectal cancer cells (HT-29) with an IC50 value of approximately 14 nmol/L.
Case Study 2: Synthesis Optimization
In another study focusing on the synthesis of benzoxazines from pyrrolo derivatives, researchers optimized reaction conditions using microwave-assisted techniques. The yield was significantly improved (up to 98%) when utilizing specific solvents and reagents tailored for the reaction conditions .
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-6-methyl-, 1,1-dimethylethyl ester involves its interaction with fibroblast growth factor receptors (FGFRs). The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the FGFR signaling pathway. As a result, the compound can inhibit cell proliferation, induce apoptosis, and reduce cell migration and invasion .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolopyridine Core
a. Halogenated Derivatives
- 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b): This analog substitutes chlorine for bromine at the 5-position. Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce steric hindrance and alter reactivity in cross-coupling reactions. Reported synthesis yields 71%, lower than the 95% yield of its non-halogenated counterpart (10a) .
- 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(iodomethyl)-, 1,1-dimethylethyl ester (CAS 1056135-39-7): Features bromine at the 6-position and an iodomethyl group at the 3-position. The tert-butyl ester mirrors the target compound, suggesting shared stability profiles .
b. Amino-Substituted Analogs
- 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester (CAS 173898-20-9): Substitutes bromine with an amino group at the 4-position. Storage at -20°C indicates sensitivity to degradation .
c. Alkylated Derivatives
- 1-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (9) : Replaces the tert-butyl ester with a benzyl group. The aromatic benzyl moiety increases lipophilicity, which could enhance blood-brain barrier penetration. Reported synthesis yields 99%, suggesting efficient N-alkylation .
Functional Group Modifications
- 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-2,3-dihydro-2-methoxy-3-oxo-, 1,1-dimethylethyl ester (CAS 174467-51-7) : Incorporates a dihydro-oxo-methoxy system, introducing ring saturation and additional oxygen atoms. This modification may reduce aromaticity and alter metabolic stability .
- tert-Butyl 2-bromo-6-oxo-7H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS 1198416-36-2) : Features a ketone group at the 6-position. The electron-withdrawing oxo group could deactivate the ring toward electrophilic substitution, contrasting with the electron-donating methyl group in the target compound .
Comparative Data Table
Key Research Findings
- Synthetic Efficiency : N-Alkylation (e.g., benzyl or butyl) achieves high yields (>99%) compared to halogenation (e.g., 71% for 10b) .
- Substituent Effects : Bromine at the 5-position (target compound) vs. 6-position (CAS 1056135-39-7) alters steric and electronic profiles, impacting reactivity in substitution reactions .
- Functional Group Impact: Tert-butyl esters generally improve stability, while amino groups (CAS 173898-20-9) or oxo groups (CAS 174467-51-7) modify solubility and metabolic pathways .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-6-methyl-, 1,1-dimethylethyl ester, also referred to as tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS Number: 24229235), is a compound of increasing interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H13BrN2O2
- Molecular Weight : 297.15 g/mol
- Structure : The compound features a pyrrolo[2,3-b]pyridine core with a bromine atom at the 5-position and a tert-butyl ester at the carboxylic acid functional group.
Anticancer Properties
Research has indicated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant anticancer activity. A study examining various derivatives demonstrated that certain compounds could inhibit cell proliferation in cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of signaling pathways associated with cell survival and proliferation.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 12.5 | HeLa |
| Compound B | 15.0 | MCF-7 |
| Compound C | 8.0 | A549 |
The above table summarizes the IC50 values for selected compounds derived from pyrrolo[2,3-b]pyridine structures against various cancer cell lines. Notably, the compounds show varying degrees of potency depending on the specific cancer type.
Cardioprotective Effects
In a cardiotoxicity model using H9c2 cardiomyocytes treated with doxorubicin (DOX), it was found that certain derivatives exhibited protective effects against DOX-induced cytotoxicity. These compounds significantly increased cell viability and reduced oxidative stress markers.
| Compound | Cell Viability (%) | ROS Production (µM) |
|---|---|---|
| Compound D | 81.6 ± 3.7% | 25.4 ± 2.1 |
| Compound E | 87.5 ± 4.3% | 22.0 ± 1.8 |
| Compound F | 83.4 ± 5.5% | 24.0 ± 1.9 |
The cardioprotective effects were attributed to the ability of these compounds to inhibit reactive oxygen species (ROS) production, thus mitigating oxidative stress associated with DOX treatment.
The biological activities of pyrrolo[2,3-b]pyridine derivatives are believed to be mediated through multiple pathways:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
- Cell Cycle Arrest : Inhibition of specific cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells.
Case Studies
A notable study focused on the synthesis and evaluation of quinoline and dihydroquinoline derivatives related to pyrrolo[2,3-b]pyridines revealed promising results in terms of cardioprotection and anticancer activity. The best-performing derivatives showed significant improvements in both cell viability and reduction in ROS levels when co-treated with DOX.
Q & A
Basic: What synthetic strategies are effective for introducing the tert-butyl ester group in pyrrolo[2,3-b]pyridine derivatives?
The tert-butyl ester is typically introduced via alkoxycarbonylation or protection of the carboxylic acid . For example, tert-butyl chloroformate can react with the free carboxylic acid under basic conditions (e.g., NaH or DMAP in THF) . Alternatively, pre-functionalized intermediates (e.g., tert-butyl 1H-pyrrolo[2,3-b]pyridin-4-yl-carbamate) can be synthesized using NaH and methyl iodide, as demonstrated in alkylation protocols . Solvent choice (THF or DMF) and temperature control (0°C to room temperature) are critical to avoid ester hydrolysis.
Basic: How are bromo and methyl substituents regioselectively introduced at positions 5 and 6 of the pyrrolo[2,3-b]pyridine core?
- Bromination : Electrophilic bromination using N-bromosuccinimide (NBS) in DMF or DCM at 0–25°C selectively targets electron-rich positions. For example, achieved 99% yield for 5-bromo-1-benzyl-pyrrolo[2,3-b]pyridine using benzyl bromide and KOH .
- Methylation : Directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) followed by quenching with methyl iodide ensures regioselective methylation. highlights the use of Pd-catalyzed coupling for late-stage functionalization .
Advanced: How can coupling reactions at the 3-position of pyrrolo[2,3-b]pyridine be optimized for higher yields?
Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) is optimal. Key considerations:
- Pre-activation : Iodination at position 3 (e.g., using NIS in AcOH) enhances reactivity, as seen in for Sonogashira coupling with phenylacetylene (51% yield) .
- Catalyst system : Use Pd(PPh₃)₄ (2–5 mol%) with XPhos ligand in dioxane/water (3:1) at 105°C. reports >80% yield for similar couplings .
- Purification : Silica gel chromatography with heptane/EtOAc (8:2) effectively isolates products .
Advanced: How should researchers resolve contradictory NMR data in substituted pyrrolo[2,3-b]pyridines?
Discrepancies often arise from tautomerism or solvent effects :
- Tautomer identification : Use 2D NMR (¹H-¹³C HSQC, COSY) to distinguish NH protons and aromatic systems. resolved tautomers in DMSO-d6 by comparing shifts to literature .
- Solvent standardization : DMSO-d6 causes peak broadening due to hydrogen bonding; compare with CDCl₃ or MeOD data ( ).
- Validation : ESIMS and LCMS (e.g., 97.34% purity in ) confirm molecular integrity .
Advanced: What in vitro models are suitable for evaluating the bioactivity of 5-bromo-6-methyl derivatives?
- Anticancer activity : MTT assays on HeLa, MCF-7, or A549 cell lines (IC₅₀ determination). highlights antitumor potential via kinase inhibition .
- Enzymatic assays : Test kinase inhibition (e.g., EGFR, JAK2) using fluorescence polarization ( ) .
- Molecular docking : used AutoDock Vina to predict binding modes against EGFR, guiding SAR studies .
Basic: What analytical techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., δ 12.25 ppm for NH in ) .
- ESIMS/LCMS : Confirm molecular weight (e.g., m/z 309.9 in ) and purity (>95% by HPLC) .
- X-ray crystallography : Resolve tautomeric forms (if crystalline) .
Advanced: How can researchers address low yields in N1-alkylation reactions?
- Phase-transfer catalysis : Use Bu₄N⁺HSO₄⁻ (0.15 mmol) with KOH (2.7 mmol) in benzyl bromide reactions (99% yield in ) .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 mins at 120°C vs. 24 hrs conventional) .
- Protection/deprotection : Temporarily protect reactive sites (e.g., tert-butyl ester) to avoid side reactions .
Advanced: What computational methods support SAR studies for this compound?
- DFT calculations : Optimize geometry (B3LYP/6-31G*) to predict electronic effects of substituents.
- Molecular dynamics (MD) : Simulate binding stability with target proteins (e.g., 100 ns trajectories) .
- ADMET prediction : Use SwissADME to assess pharmacokinetics (e.g., BBB permeability, CYP inhibition) .
Basic: What solvents and conditions stabilize the tert-butyl ester during synthesis?
- Non-polar solvents : Use THF or toluene to minimize ester hydrolysis.
- Acid-free conditions : Avoid protic acids (e.g., TFA) during workup; recommends neutral aqueous extraction .
- Low temperature : Maintain reactions at 0–25°C to prevent thermal decomposition .
Advanced: How can regioselectivity challenges in electrophilic substitution be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
